molecular formula C6H13ClN2O2 B1377742 2-(Pyrrolidin-3-yloxy)acetamide hydrochloride CAS No. 1375473-26-9

2-(Pyrrolidin-3-yloxy)acetamide hydrochloride

Cat. No. B1377742
CAS RN: 1375473-26-9
M. Wt: 180.63 g/mol
InChI Key: BLSNSRMYMUCBFA-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-3-yloxy)acetamide hydrochloride is a synthetic compound with the CAS Number: 1375473-26-9 . It has a molecular weight of 180.63 . The compound is in powder form and is typically stored at 4 degrees Celsius .


Synthesis Analysis

The synthesis of pyrrolidine compounds, such as 2-(Pyrrolidin-3-yloxy)acetamide hydrochloride, often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The IUPAC name of this compound is 2-(3-pyrrolidinyloxy)acetamide hydrochloride . The InChI code is 1S/C6H12N2O2.ClH/c7-6(9)4-10-5-1-2-8-3-5;/h5,8H,1-4H2,(H2,7,9);1H .


Physical And Chemical Properties Analysis

2-(Pyrrolidin-3-yloxy)acetamide hydrochloride is a powder with a molecular weight of 180.63 . It is typically stored at 4 degrees Celsius .

Scientific Research Applications

Medicinal Chemistry: Drug Design and Synthesis

2-(Pyrrolidin-3-yloxy)acetamide hydrochloride: is a compound that features a pyrrolidine ring, which is a versatile scaffold in drug discovery . This structure is beneficial for creating novel biologically active compounds due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and provide increased three-dimensional coverage.

Biological Activity: Target Selectivity

The pyrrolidine ring’s presence in drug candidates can lead to target selectivity, which is crucial for the development of medications with fewer side effects. The stereogenicity of the pyrrolidine ring allows for different biological profiles based on the spatial orientation of substituents, affecting the binding mode to enantioselective proteins .

Pharmacokinetics: ADME/Tox Optimization

Heterocyclic compounds like 2-(Pyrrolidin-3-yloxy)acetamide hydrochloride are used to modify physicochemical parameters, aiming to achieve optimal absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) profiles in drug candidates .

Structural Diversity: Saturated Heterocyclic Scaffolds

Unlike flat heteroaromatic rings, saturated systems such as the pyrrolidine ring allow for greater structural diversity. This diversity is key in generating a wide range of compounds for screening in drug discovery processes .

Stereochemistry: Enantioselective Drug Development

The stereogenicity of carbons in the pyrrolidine ring is significant for enantioselective drug development. Different stereoisomers can lead to varied biological profiles, which is essential for designing drugs that interact with enantioselective proteins .

Synthetic Strategies: Ring Construction and Functionalization

2-(Pyrrolidin-3-yloxy)acetamide hydrochloride: can be synthesized through various strategies, including ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings. These methods are crucial for the synthesis of a wide array of derivatives with potential therapeutic applications .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-pyrrolidin-3-yloxyacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.ClH/c7-6(9)4-10-5-1-2-8-3-5;/h5,8H,1-4H2,(H2,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSNSRMYMUCBFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OCC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-3-yloxy)acetamide hydrochloride

CAS RN

1375473-26-9
Record name 2-(pyrrolidin-3-yloxy)acetamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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